Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is a complex organic compound featuring a thiazolo[4,5-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[4,5-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the phenyl and sulfanyl groups, followed by the acetamido and benzoate functionalities. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of reagents and conditions is critical to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Ethyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-4-phenylbutyrate
- Ethyl 2-oxo-4-phenylbutanoate
- Ethyl ®-2-hydroxy-4-phenylbutyrate
Uniqueness
Ethyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is unique due to its thiazolo[4,5-d]pyrimidine core, which imparts distinct chemical and biological properties. This core structure is less common in similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C22H18N4O4S3 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H18N4O4S3/c1-2-30-20(29)13-8-10-14(11-9-13)23-16(27)12-32-21-24-18-17(19(28)25-21)33-22(31)26(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,28) |
InChI Key |
CJDBEZZVTHEMQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
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